6-fluoro-3-iodo-1H-pyrazolo[3,4-b]pyridine
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Overview
Description
6-fluoro-3-iodo-1H-pyrazolo[3,4-b]pyridine: is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The presence of fluorine and iodine atoms in the structure of this compound adds unique chemical properties, making it a valuable compound for various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-fluoro-3-iodo-1H-pyrazolo[3,4-b]pyridine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone or β-keto ester.
Formation of the Pyridine Ring: The pyridine ring is then fused to the pyrazole ring through cyclization reactions.
Introduction of Fluorine and Iodine: The fluorine and iodine atoms are introduced through halogenation reactions using appropriate reagents such as N-fluorobenzenesulfonimide (NFSI) for fluorination and iodine monochloride (ICl) for iodination.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactions and the use of automated reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 6-fluoro-3-iodo-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to modify its electronic properties.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products: The major products formed from these reactions include substituted pyrazolopyridines, biaryl derivatives, and various functionalized compounds .
Scientific Research Applications
Biology: The compound is studied for its potential biological activities, including its ability to inhibit specific enzymes and receptors. It is used in the development of new pharmaceuticals and agrochemicals .
Medicine: Research on 6-fluoro-3-iodo-1H-pyrazolo[3,4-b]pyridine includes its potential use as a therapeutic agent for treating various diseases, including cancer and neurological disorders .
Industry: The compound is used in the development of new materials with unique properties, such as high thermal stability and electrical conductivity .
Mechanism of Action
The mechanism of action of 6-fluoro-3-iodo-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells or the modulation of neurotransmitter activity in the nervous system .
Comparison with Similar Compounds
- 6-fluoro-1H-pyrazolo[4,3-b]pyridine
- 3-iodo-1H-pyrazolo[3,4-b]pyridine
- 5-fluoro-3-iodo-1H-pyrazolo[3,4-b]pyridine
Comparison: 6-fluoro-3-iodo-1H-pyrazolo[3,4-b]pyridine is unique due to the presence of both fluorine and iodine atoms, which impart distinct electronic and steric properties. This combination enhances its reactivity and potential for diverse applications compared to similar compounds that may only contain one halogen atom .
Properties
CAS No. |
2763750-84-9 |
---|---|
Molecular Formula |
C6H3FIN3 |
Molecular Weight |
263 |
Purity |
95 |
Origin of Product |
United States |
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